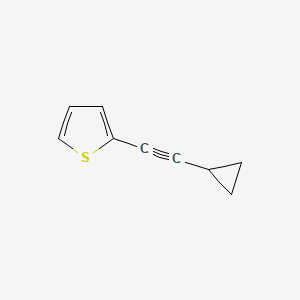
2-(2-Cyclopropylethynyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(2-Cyclopropylethynyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with cyclopropylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
2-(2-Cyclopropylethynyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of thiophene derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions are common, where reagents such as bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with halogens can produce halogenated thiophenes.
科学研究应用
2-(2-Cyclopropylethynyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their therapeutic effects, such as voltage-gated sodium channel blockers and dental anesthetics.
Industry: In material science, thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 2-(2-Cyclopropylethynyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, thiophene derivatives may inhibit enzymes or modulate receptor activity, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative.
相似化合物的比较
2-(2-Cyclopropylethynyl)thiophene can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
3-Bromothieno[3,2-b]thiophene: Applied in the synthesis of conjugated polymers for electronic applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This makes it a valuable compound for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of advanced materials and bioactive compounds. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its properties and mechanisms of action.
属性
IUPAC Name |
2-(2-cyclopropylethynyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-9(10-7-1)6-5-8-3-4-8/h1-2,7-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWALQJEXHLIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














